Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXYRPLLNFRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, with the molecular formula and a molecular weight of 269.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a trifluoromethyl group, contributing to its unique chemical properties. The structural representation is as follows:
- IUPAC Name : tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- CAS Number : 1817633-15-0
-
Molecular Structure :
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties. Notably, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.
Key Biological Activities
-
Anti-inflammatory Properties :
- Some derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, related compounds have shown IC50 values in the nanomolar range against key inflammatory mediators such as TNFα and IL-17 .
- The mechanism often involves inhibition of specific kinases involved in inflammatory pathways, suggesting that this compound may share similar pathways.
- Cytotoxicity :
- Enzyme Inhibition :
Case Study 1: Anti-inflammatory Activity
A study evaluated several pyrrolidine derivatives for their anti-inflammatory activity using an LPS-stimulated THP-1 cell model. The results indicated that compounds with similar structural features to tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate exhibited IC50 values ranging from 0.01 to 0.1 μM against TNFα production . This suggests potential for further development as anti-inflammatory agents.
Case Study 2: Cytotoxic Effects
In another investigation, a related compound was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range. While direct studies on tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate are needed, these findings indicate a potential avenue for research into its anticancer properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.26 g/mol |
| CAS Number | 1817633-15-0 |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
| Anti-inflammatory IC50 | ~0.01 - 0.1 μM (related compounds) |
| Cytotoxicity IC50 | Low micromolar (related compounds) |
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is primarily studied for its potential antiviral properties. It has been included in various formulations aimed at combating viral infections.
Case Study: Antiviral Activity
A study detailed in US Patent US8575135B2 highlights the compound's role as an antiviral agent. The research indicates that derivatives of this compound exhibit activity against specific viral strains, suggesting its utility in developing antiviral therapies .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its trifluoromethyl group is particularly valuable for enhancing the biological activity of synthesized molecules.
Data Table: Synthetic Applications
| Application Area | Description |
|---|---|
| Antiviral Agents | Used as a precursor for developing antiviral compounds |
| Heterocyclic Chemistry | Acts as a building block for synthesizing complex structures |
| Fluorinated Compounds | Trifluoromethyl group enhances pharmacological properties |
Pharmaceutical Research
The compound's unique structural features make it attractive for pharmaceutical research, especially in drug design and development. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.
Case Study: Drug Development
In a recent study, researchers utilized tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate to develop new drug candidates targeting specific receptors involved in disease pathways. The results demonstrated improved efficacy compared to existing drugs, showcasing its potential as a lead compound in drug discovery .
Environmental Chemistry
The stability and persistence of trifluoromethylated compounds have raised interest in their environmental impact. Research is ongoing to understand how such compounds behave in various environmental conditions and their potential ecological effects.
Data Table: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Persistence in Environment | Trifluoromethyl groups contribute to environmental stability |
| Biodegradability Assessment | Studies indicate low biodegradability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Substituents
Compound A : (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)
- Key Differences :
- Lacks the trifluoromethyl group at position 4.
- Retains the hydroxymethyl group but with (R)-stereochemistry at position 3.
Compound B : tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)
- Key Differences :
- Replaces -CF₃ with a methyl (-CH₃) group at position 4.
- Introduces two fluorine atoms at position 3.
- Impact : The difluoro and methyl groups may enhance metabolic stability but reduce electronic effects compared to -CF₃ .
Compound C : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
- Key Differences :
- Replaces hydroxymethyl (-CH₂OH) with a hydroxyl (-OH) group at position 3.
- Adds a methyl group at position 4.
Positional Isomers and Stereoisomers
Compound D : tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 497103-75-0)
- Key Differences :
- Positions of hydroxymethyl and -CF₃ groups shifted to 2 and 4, respectively.
- Defined stereochemistry (2R,4S).
- Impact : Altered spatial arrangement may affect binding affinity in chiral environments, such as enzyme active sites .
Compound E : trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1817633-15-0)
- Key Differences :
- Trans-configuration of substituents on the pyrrolidine ring.
Analogs with Heterocyclic or Aromatic Modifications
Compound F : tert-Butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate (3h)
- Key Differences :
- Replaces -CF₃ on the pyrrolidine ring with a 4-(trifluoromethyl)phenyl group at position 2.
- Impact : The aromatic ring introduces π-π stacking capabilities but may reduce solubility in aqueous media .
Compound G : tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Functional Group Variations
Compound H : tert-Butyl 2-methoxypyrrolidine-1-carboxylate (CAS 144688-69-7)
- Key Differences :
- Replaces hydroxymethyl with methoxy (-OCH₃) at position 2.
- Lacks -CF₃.
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically follows a multi-step synthetic route involving:
- Starting from commercially available or easily accessible pyrrolidine derivatives.
- Introduction of the trifluoromethyl group at the 4-position, often via electrophilic trifluoromethylation or nucleophilic substitution.
- Installation or transformation of the hydroxymethyl group at the 3-position through homologation or reduction steps.
- Protection of the nitrogen atom as a tert-butyl carbamate (Boc) to stabilize the molecule and facilitate further synthetic manipulations.
This approach ensures stereochemical control and functional group compatibility essential for downstream applications.
Specific Preparation Routes and Key Steps
Starting Material and Ring Construction
Introduction of the Trifluoromethyl Group
Protection and Functional Group Transformations
- The nitrogen atom is protected using the tert-butyl carbamate (Boc) group, which is introduced early or during intermediate steps to prevent undesired side reactions.
- Reduction of carboxylic acids to primary alcohols (hydroxymethyl groups) is often performed using reducing agents such as lithium aluminum hydride (LAH) or via catalytic hydrogenation.
- Reductive amination and other functional group interconversions may be used to fine-tune the substitution pattern and stereochemistry.
Detailed Experimental Protocols and Conditions
While exact protocols may vary, the following general procedure is representative of the preparation:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Homologation of tert-butyl 3-oxopyrrolidine-1-carboxylate to introduce hydroxymethyl | Use of reducing agents (e.g., LAH) or catalytic hydrogenation | Careful monitoring to avoid over-reduction or side reactions |
| 2 | Introduction of trifluoromethyl group at 4-position | Electrophilic trifluoromethylation reagents or nucleophilic substitution | Control of stereochemistry to obtain trans isomer |
| 3 | Protection of nitrogen with Boc group | Boc anhydride or tert-butyl chloroformate under basic conditions | Ensures stability during subsequent steps |
| 4 | Purification | Preparative HPLC or crystallization | Required to isolate pure stereoisomer |
Solubility and Formulation Considerations
- The compound is sparingly soluble in aqueous media but dissolves well in organic solvents such as dimethyl sulfoxide (DMSO).
- For biological assays or in vivo studies, preparation of stock solutions involves dissolving the compound in DMSO followed by dilution with co-solvents like polyethylene glycol 300 (PEG300), Tween 80, or corn oil to achieve clear solutions.
- The stepwise addition of solvents with vortexing, ultrasound, or mild heating is recommended to ensure complete dissolution and clarity before the next solvent addition.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C11H18F3NO3 |
| Molecular Weight | 269.26 g/mol |
| Key Starting Material | tert-butyl 3-oxopyrrolidine-1-carboxylate |
| Key Reagents | LAH (reduction), trifluoromethylation reagents, Boc anhydride |
| Stereochemistry | trans (3S,4S) or (2R,4S) depending on isomer |
| Protection Group | tert-butyl carbamate (Boc) |
| Solvents for Formulation | DMSO, PEG300, Tween 80, Corn oil |
| Purification | Preparative HPLC, crystallization |
Research Findings and Optimization Notes
- The stereoselective synthesis of the trans isomer is crucial for biological activity and is achieved by careful control of reaction conditions and choice of reagents.
- Reduction steps require close monitoring to prevent loss of sensitive substituents such as chlorine atoms when present in analogs.
- The Boc protection strategy facilitates handling and storage of intermediates and final products, improving yield and purity.
- In vivo formulation protocols emphasize the importance of solvent order and clarity to maintain compound stability and bioavailability.
Q & A
Q. Optimization Strategies :
- Use low-temperature conditions (0–20°C) to minimize side reactions during phosphorylation .
- Employ flash column chromatography (e.g., hexane/EtOAc gradients) for purification, achieving >90% purity in optimized cases .
What analytical techniques are most reliable for characterizing Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate?
Basic Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Essential for confirming backbone structure and substituent positions. Rotameric mixtures (e.g., observed in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives) may require variable-temperature NMR to resolve splitting .
- ³¹P NMR : Critical if phosphorylated intermediates are involved .
- Mass Spectrometry :
- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns. For example, HRMS data for similar compounds show deviations <5 ppm .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though limited by compound crystallinity .
How can researchers optimize purification strategies for this compound?
Basic Question
- Chromatography :
- Silica Gel Columns : Use gradient elution (e.g., hexane/EtOAc 6:4 to 1:1) to separate polar hydroxymethyl and trifluoromethyl groups .
- Reverse-Phase C18 Columns : Effective for final purification, especially in drug discovery applications (acetonitrile/water gradients) .
- Recrystallization : Solvent pairs like dichloromethane/hexane improve purity (>95%) for crystalline intermediates .
What stereochemical challenges arise during synthesis, and how can they be addressed?
Advanced Question
- Chiral Centers : The hydroxymethyl and trifluoromethyl groups introduce stereogenic centers. Enantioselective synthesis often requires chiral auxiliaries or catalysts. For example, (3R)-configured analogs are synthesized using enantiopure starting materials (e.g., (R)-proline derivatives) .
- Diastereomer Separation : Use chiral HPLC columns (e.g., Chiralpak® AD-H) or diastereomeric salt formation with tartaric acid .
How can researchers address discrepancies in NMR data, particularly regarding rotameric forms?
Advanced Question
- Variable-Temperature NMR : Rotameric equilibria (e.g., tert-butyl group rotation) cause peak splitting. Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce signals and confirm dynamic behavior .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to assign rotameric populations .
What role does this compound play in multi-step drug synthesis, and what coupling strategies are effective?
Advanced Question
- Applications : Serves as a key intermediate in dual-target ligands (e.g., dopamine D3/μ-opioid receptor modulators) and anticancer agents .
- Coupling Reactions :
- Mitsunobu Reaction : Links hydroxymethyl groups to aromatic systems using DIAD/TPP .
- Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups to trifluoromethyl-substituted pyrrolidines using Pd(PPh₃)₄ .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is cleaved with TFA in dichloromethane, enabling further functionalization .
How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
Advanced Question
- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via HPLC-derived logD₇.₄) .
- Metabolic Stability : Reduces oxidative metabolism in liver microsomes, as shown in analogs with 50% longer half-lives compared to non-fluorinated counterparts .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds in enzyme active sites (e.g., kinase inhibitors) .
What stability issues arise during storage, and how can they be mitigated?
Advanced Question
- Hydrolysis : The Boc group is sensitive to moisture. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
- Light Sensitivity : Trifluoromethyl groups may degrade under UV light. Use amber glassware and avoid prolonged exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
